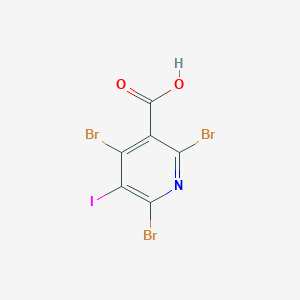
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid: is a halogenated pyridine derivative It is characterized by the presence of three bromine atoms and one iodine atom attached to a pyridine ring, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromo-5-iodopyridine-3-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-iodopyridine-3-carboxylic acid using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, and the temperature is carefully regulated to ensure selective bromination at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylates or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-tribromo-5-iodopyridine-3-carboxylic acid depends on its specific application. In general, the compound’s halogen atoms can participate in various interactions, such as halogen bonding, which can influence the behavior of the molecule in chemical reactions. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties.
Comparison with Similar Compounds
2,4,6-Tribromo-3-carboxypyridine: Similar structure but lacks the iodine atom.
2,4,6-Tribromo-5-chloropyridine-3-carboxylic acid: Similar structure with chlorine instead of iodine.
2,4,6-Tribromo-5-fluoropyridine-3-carboxylic acid: Similar structure with fluorine instead of iodine.
Uniqueness: 2,4,6-Tribromo-5-iodopyridine-3-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
2,4,6-tribromo-5-iodopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3INO2/c7-2-1(6(12)13)4(8)11-5(9)3(2)10/h(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCANWVEQVHDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Br)Br)I)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














